molecular formula C26H20FN3O3 B2537856 3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866864-97-3

3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2537856
CAS No.: 866864-97-3
M. Wt: 441.462
InChI Key: HRHBEBCYWYXZDQ-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of a benzodioxole ring, an ethoxy group, and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the introduction of the benzodioxole, ethoxy, and fluorophenylmethyl groups. One common synthetic route involves the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a palladium-catalyzed cross-coupling reaction.

    Introduction of the Benzodioxole Group: This step can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).

    Addition of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or a similar reagent.

    Incorporation of the Fluorophenylmethyl Group: This step involves the use of a fluorophenylmethyl halide in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Fluorophenylmethyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-2-31-19-7-8-22-20(12-19)26-21(14-30(22)13-16-4-3-5-18(27)10-16)25(28-29-26)17-6-9-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHBEBCYWYXZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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